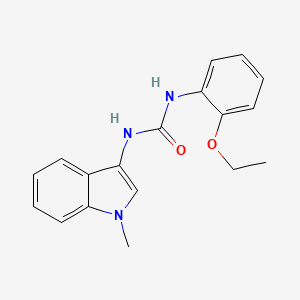

1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

説明

1-(2-Ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic urea derivative featuring a 1-methyl-substituted indole moiety linked via a urea bridge to a 2-ethoxyphenyl group. Urea-based compounds are widely explored in medicinal chemistry due to their ability to act as kinase inhibitors, enzyme modulators, or receptor antagonists . The 1-methylindole group may enhance metabolic stability, while the 2-ethoxyphenyl substituent likely influences lipophilicity and binding interactions with hydrophobic pockets in biological targets.

特性

IUPAC Name |

1-(2-ethoxyphenyl)-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-23-17-11-7-5-9-14(17)19-18(22)20-15-12-21(2)16-10-6-4-8-13(15)16/h4-12H,3H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBWITUBXQPFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound with the molecular formula C18H19N3O2 and a molecular weight of 309.369 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that compounds similar to 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea exhibit significant antitumor activity. For instance, derivatives containing indole structures have shown efficacy against various cancer cell lines, including colon cancer and leukemia. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | HCT116 (colon cancer) | TBD | CDK inhibition |

| Meridianins (similar structure) | P388 (murine leukemia) | 0.5 | CDK inhibition, apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it may possess activity against certain bacterial strains and fungi, although specific data on 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is limited. Similar compounds have demonstrated broad-spectrum antimicrobial effects, making them candidates for further exploration.

The biological activity of 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is primarily attributed to its ability to interact with cellular targets involved in proliferation and survival pathways:

- CDK Inhibition : By inhibiting CDKs, the compound can induce cell cycle arrest, leading to apoptosis in cancer cells.

- Apoptosis Induction : The activation of intrinsic apoptotic pathways has been noted in related compounds, suggesting a potential mechanism for inducing programmed cell death.

- Antiviral Activity : Some derivatives have shown antiviral properties against viruses such as Herpes simplex and Polio, indicating a broader therapeutic potential.

Study on Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated various derivatives of indole-based compounds for their antitumor efficacy. The results demonstrated that compounds with structural similarities to 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea exhibited promising results against several cancer cell lines, with IC50 values in the low micromolar range .

Fragment-Based Screening

Another relevant study utilized fragment-based screening to identify novel inhibitors targeting β-tubulin. Although not directly studying 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, the findings highlighted the importance of indole derivatives in disrupting microtubule dynamics, which is a critical pathway in cancer cell proliferation .

類似化合物との比較

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural and synthetic differences between 1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds:

*Estimated based on analogous compounds.

Key Structural and Functional Insights

Substituent Position Effects

- 2,4-Dimethoxy substitution (e.g., ) increases electron density on the phenyl ring, which could enhance interactions with aromatic residues in enzymes.

Indole Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。